Home > Products > Screening Compounds P54528 > 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide -

4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4513453
CAS Number:
Molecular Formula: C14H14F2N4O4
Molecular Weight: 340.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

FN-1501 (Compound 50)

Compound Description: FN-1501, also known as compound 50, is a potent inhibitor of FLT3 and CDK kinases, showing promising results against acute myeloid leukemia (AML) []. It exhibits potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6, with IC50 values in the nanomolar range [].

Relevance: While the specific structure of FN-1501 is not provided in the abstract, its description as an "FLT3- and CDK-Kinase Inhibitor" with a "pyrimidine-fused heterocycle at position 4 of the pyrazole" [] suggests a core structure analogous to 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide. Both compounds share the fundamental pyrazole ring and likely possess similar substitution patterns, making FN-1501 a relevant structural relative.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a well-known potent and selective antagonist for the CB1 cannabinoid receptor [, ]. It acts as an inverse agonist at the CB1 receptor, producing opposite effects to agonists like WIN55212-2 [].

Relevance: SR141716A shares the core 1H-pyrazole-3-carboxamide structure with 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide. The presence of different substituents at the 1, 4, and 5 positions of the pyrazole ring highlights the structural diversity possible within this class of compounds while maintaining activity against relevant targets []. Understanding the structure-activity relationships of SR141716A can offer insights into the potential of the target compound for CB1 receptor modulation.

4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide

Compound Description: This compound serves as a key precursor in the synthesis of Isobutyl Sildenafil [].

Relevance: Although structurally distinct in several aspects, this compound highlights the versatility of the pyrazole-carboxamide core structure. Both this compound and 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide belong to the broader family of pyrazole-containing compounds and share the carboxamide functionality at the 3-position of the pyrazole ring, illustrating the potential for diverse pharmacological applications within this chemical class [].

Compound 8t

Compound Description: Compound 8t is a potent inhibitor of FLT3 and CDK2/4, demonstrating significantly improved activity compared to FN-1501 against these targets []. It exhibits exceptional inhibitory activity against a variety of FLT3 mutants and a potent anti-proliferative effect in the nanomolar range on AML cells (MV4-11) [].

Relevance: Developed by modifying the structure of FN-1501, compound 8t likely shares a close structural resemblance to both FN-1501 and 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide []. The enhanced activity of 8t underscores the potential for further structural optimization of the 1H-pyrazole-3-carboxamide scaffold to improve potency and target selectivity for AML treatment.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

Compound Description: This compound represents a biaryl pyrazole derivative with a specific substitution pattern on the pyrazole core [].

Relevance: This compound highlights the significance of the 1-(2,4-dichlorophenyl) and 5-(4-chlorophenyl) substituents, commonly observed in pyrazole-based CB1 receptor antagonists like SR141716A [, ]. This structural similarity to 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide, particularly in the positioning of halogenated aryl groups, suggests a potential for interaction with similar biological targets.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: This compound, designated as compound 4, functions as a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese mice []. Notably, it exhibits a clean off-target profile across 163 targets [].

Relevance: Despite the addition of a thiophene ring system and other structural variations, compound 4 shares the core 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide structure with 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide []. The substantial modifications made to compound 4 without compromising its CB1R activity highlight the adaptability of the pyrazole scaffold for fine-tuning pharmacological properties and achieving desired drug-like characteristics.

Properties

Product Name

4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

IUPAC Name

4-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-1-methylpyrazole-3-carboxamide

Molecular Formula

C14H14F2N4O4

Molecular Weight

340.28 g/mol

InChI

InChI=1S/C14H14F2N4O4/c1-20-6-8(11(19-20)12(17)21)18-13(22)7-3-4-9(24-14(15)16)10(5-7)23-2/h3-6,14H,1-2H3,(H2,17,21)(H,18,22)

InChI Key

MTRZSRKXYJWYOB-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.